Methyl 7-bromo-4-methoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate typically involves the bromination of a methoxy-substituted indole derivative followed by esterification. One common method includes the reaction of 4-methoxy-1-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting bromo compound is then esterified using methanol and a catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the indole ring.
Reduction: Reduced forms of the indole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential as a pharmacophore.
Mechanism of Action
The mechanism of action of methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring system is known to engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-methoxy-1-methylindole
- 7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives
Uniqueness
Methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H12BrNO3 |
---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
methyl 7-bromo-4-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-14-9(12(15)17-3)6-7-10(16-2)5-4-8(13)11(7)14/h4-6H,1-3H3 |
InChI Key |
BVFVMWDPLYHGQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)Br)OC)C(=O)OC |
Origin of Product |
United States |
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